Amdinocillin

Catalog No.
S518363
CAS No.
32887-01-7
M.F
C15H23N3O3S
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amdinocillin

CAS Number

32887-01-7

Product Name

Amdinocillin

IUPAC Name

(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1

InChI Key

BWWVAEOLVKTZFQ-NTZNESFSSA-N

SMILES

Array

solubility

9.79e-01 g/L

Synonyms

Mecillinam; AMDINOCILLIN; Coactin; Penicillin HX; Mecillinamum; Hexacillin; FL 1060; FL-1060; FL1060

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C

The exact mass of the compound Mecillinam is 325.14601 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0103 mg/ml at 25 °c9.79e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amdinocillin (CAS 32887-01-7), commonly known as mecillinam, is an extended-spectrum amidinopenicillin antibiotic distinguished by its exclusive affinity for penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria. Unlike traditional penicillins that broadly target PBP-1 and PBP-3, amdinocillin's highly specific mechanism induces spheroplast formation and rapid cell lysis in Enterobacteriaceae [1]. For industrial and research procurement, amdinocillin is primarily sourced as an active pharmaceutical ingredient (API) for parenteral formulations, a synergistic counterpart in beta-lactam combination therapies, and a critical reference standard for in vitro antimicrobial susceptibility testing (AST) panels [2].

Substituting amdinocillin with standard broad-spectrum penicillins, such as ampicillin, fundamentally alters the mechanistic target and spectrum of activity, leading to formulation failure in targeted Gram-negative applications [1]. While standard penicillins inhibit PBP-3 and cause bacterial filamentation, amdinocillin's specific PBP-2 binding is strictly required to achieve synergistic bactericidal effects when co-formulated with other beta-lactams. Furthermore, substituting amdinocillin with its prodrug, pivmecillinam, is inappropriate for in vitro diagnostics or intravenous formulations, as the prodrug requires in vivo enzymatic hydrolysis to become active and is engineered exclusively to overcome amdinocillin's negligible oral bioavailability [2].

Mechanism-Driven Target Specificity (PBP-2 vs PBP-3/1B)

Amdinocillin demonstrates exclusive binding affinity for PBP-2 in Gram-negative bacteria, leading to the formation of osmotically unstable spheroplasts. In contrast, standard penicillins like ampicillin preferentially bind PBP-1B and PBP-3, which results in cell filamentation rather than immediate spherical lysis [1].

Evidence DimensionPenicillin-Binding Protein (PBP) Target
Target Compound DataPBP-2 specific (induces spheroplasts)
Comparator Or BaselineAmpicillin (PBP-1B/3 specific, induces filamentation)
Quantified DifferenceComplete shift in primary enzymatic target
ConditionsIn vitro Gram-negative binding assays

Enables the development of highly targeted Gram-negative therapeutics without disrupting Gram-positive commensal flora.

Synergistic Post-Antibiotic Effect (PAE) in Co-Formulations

When formulated in combination with PBP-1/3 targeting beta-lactams (such as ampicillin or ceftazidime), amdinocillin induces a synergistic post-antibiotic effect (PAE). Studies on E. coli demonstrate that the combination yields a significantly longer PAE (>3 hours) and greater reduction in colony counts than the additive sum of the individual antibiotics' PAEs, driven by simultaneous multi-PBP inhibition [1].

Evidence DimensionPost-Antibiotic Effect (PAE) Duration
Target Compound DataAmdinocillin + Ampicillin (Synergistic prolonged PAE >3h)
Comparator Or BaselineMonotherapy (Shorter, non-synergistic PAE)
Quantified DifferencePAE duration greater than the additive sum of individual agents
ConditionsE. coli bioluminescence ATP assay / growth curve analysis

Validates the procurement of amdinocillin as a high-value synergistic API for overcoming resistance in multi-drug combination therapies.

In Vitro Susceptibility and Diagnostic Utility

Amdinocillin exhibits superior baseline potency against susceptible Enterobacteriaceae compared to traditional aminopenicillins. In standard minimum inhibitory concentration (MIC) testing against E. coli, amdinocillin routinely demonstrates MIC values 4 to 8 times lower than ampicillin, maintaining robust activity against many extended-spectrum beta-lactamase (ESBL) producing strains [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data4–8x lower MIC against E. coli
Comparator Or BaselineAmpicillin
Quantified Difference400-800% greater in vitro potency
ConditionsStandardized in vitro AST broth microdilution

Establishes amdinocillin as an essential, high-sensitivity reference standard for commercial antimicrobial susceptibility testing (AST) panels.

Formulation Route Compatibility (API vs. Prodrug)

The selection between amdinocillin and its prodrug, pivmecillinam, is strictly dictated by the formulation route. Amdinocillin possesses negligible oral bioavailability and is therefore mandatory for intravenous (IV), intramuscular (IM), or in vitro diagnostic applications. Pivmecillinam, an active pivaloyloxymethyl ester, is required for oral solid dose formulations to achieve therapeutic serum levels post-hydrolysis[1].

Evidence DimensionOral Bioavailability and Formulation Route
Target Compound DataNegligible oral absorption (Strictly IV/IM/In vitro)
Comparator Or BaselinePivmecillinam (High oral bioavailability)
Quantified DifferenceComplete divergence in delivery route suitability
ConditionsPharmacokinetic formulation profiling

Prevents costly formulation failures by ensuring the correct molecular form is procured based on the intended delivery mechanism (parenteral vs. oral).

Intravenous (IV) Formulation Development

Utilizing amdinocillin API for hospital-grade parenteral treatments targeting severe, ESBL-producing Gram-negative infections where oral administration is not viable [1].

Synergistic Multi-Drug Therapeutics

Co-formulating amdinocillin with PBP-3 binding beta-lactams (e.g., ceftazidime or ampicillin) to create synergistic combination therapies that rapidly induce bacteriolysis in multi-drug resistant strains [2].

Antimicrobial Susceptibility Testing (AST) Manufacturing

Incorporating high-purity amdinocillin into diagnostic microdilution panels and agar diffusion discs as a clinical reference standard for urinary tract infection (UTI) pathogen profiling[3].

Mechanistic Microbiological Research

Employing amdinocillin in laboratory settings as a highly specific PBP-2 inhibitor to study bacterial cell wall synthesis, spheroplast formation, and novel resistance mechanisms [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

325.14601278 Da

Monoisotopic Mass

325.14601278 Da

Heavy Atom Count

22

LogP

1.3
1.3

Appearance

Solid powder

Melting Point

156 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V10579P3QZ

Drug Indication

Used in the treatment of urinary tract infections caused by some strains of E. coli and klebsiella and enterobacter species. Used mainly against Gram negative organisms.

Pharmacology

Amdinocillin is a novel, semisynthetic penicillin effective against many gram-negative bacteria. The antibacterial activity of amdinocillin is derived from its ability to bind specifically and avidly to Penicillin Binding Protein-2 (PBP 2). Amdinocillin is active alone against many gram-negative organisms. Pseudomonas and non-fermenting gram-negative bacteria, however, are usually resistant. Amdinocillin, in combination with many beta-lactams, exhibits marked synergy against many enterobacteriaceae. No such synergy can be demonstrated for gram-positive organisms or pseudomonas species. Amdinocillin is not beta-lactamase stable. Organisms which produce high levels of plasma-mediated beta-lactamase are resistant to the drug. Co-administration of probenecid results in markedly elevated plasma levels of amdinocillin and delays its excretion.
Amdinocillin is a semisynthetic, broad spectrum beta-lactam penicillin with antibacterial activity. Amdinocillin specifically binds to and inactivates penicillin-binding protein 2 (PBP 2) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis. Given the fact that most beta-lactam penicillins bind almost exclusively to PBPs 1 and 3, amdinocillin is able to synergize with other penicillins in the treatment against bacterial infections.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01C - Beta-lactam antibacterials, penicillins
J01CA - Penicillins with extended spectrum
J01CA11 - Mecillinam

Mechanism of Action

Amdinocillin is a stong and specific antagonist of Penicillin Binding Protein-2 (PBP 2). It is active against gram negative bacteria, preventing cell wall synthesis by inhibiting the activity of PBP2. PBP2 is a peptidoglycan elongation initiating enzyme. Peptidoglycan is a polymer of sugars and amino acids that is the main component of bacterial cell walls.

Other CAS

32887-01-7

Absorption Distribution and Excretion

Poorly absorbed if given orally.

Wikipedia

Mecillinam

Biological Half Life

Approximately 1 hour in patients with normal renal function. Increases to 3 to 6 hours in anephric patients.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Thulin E, Sundqvist M, Andersson DI. Amdinocillin (Mecillinam) resistance mutations in clinical isolates and laboratory-selected mutants of Escherichia coli. Antimicrob Agents Chemother. 2015 Mar;59(3):1718-27. doi: 10.1128/AAC.04819-14. Epub 2015 Jan 12. PubMed PMID: 25583718; PubMed Central PMCID: PMC4325821.
2: Kerrn MB, Frimodt-Møller N, Espersen F. Effects of sulfamethizole and amdinocillin against Escherichia coli strains (with various susceptibilities) in an ascending urinary tract infection mouse model. Antimicrob Agents Chemother. 2003 Mar;47(3):1002-9. PubMed PMID: 12604534; PubMed Central PMCID: PMC149286.
3: Olson ME, Nickel JC, Khoury AE, Morck DW, Cleeland R, Costerton JW. Amdinocillin treatment of catheter-associated bacteriuria in rabbits. J Infect Dis. 1989 Jun;159(6):1065-72. PubMed PMID: 2656876.
4: Yourassowsky E, van der Linden MP, Lismont MJ, Crokaert F, Glupczynski Y. Protective effect of amdinocillin against emergence of resistance to ceftazidime in Enterobacter cloacae. Antimicrob Agents Chemother. 1988 Nov;32(11):1632-5. PubMed PMID: 3075433; PubMed Central PMCID: PMC175942.
5: Bornemann LD, Castellano S, Lin AH, Enthoven D, Patel IH. Influence of food on bioavailability of amdinocillin pivoxil. Antimicrob Agents Chemother. 1988 Apr;32(4):592-4. PubMed PMID: 3377469; PubMed Central PMCID: PMC172228.
6: Nachamkin I, Gibson G, Sawyer K, Samel C, Skalina D. In vitro activity of amdinocillin in combination with other beta-lactam antibiotics against aminoglycoside-susceptible and resistant gram-negative bacteria. Diagn Microbiol Infect Dis. 1988 Feb;9(2):87-96. PubMed PMID: 3383549.
7: Eng RH, Liu R, Smith SM, Johnson ES, Cherubin CE. Amdinocillin: interaction with other beta-lactam antibiotics for gram-negative bacteria. Chemotherapy. 1988;34(1):18-26. PubMed PMID: 3258230.
8: Sanders CC, Sanders WE Jr, Goering RV, McCloskey RV. Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by amdinocillin. Antimicrob Agents Chemother. 1987 Aug;31(8):1164-8. PubMed PMID: 3498436; PubMed Central PMCID: PMC174897.
9: Isenberg HD, Tilton RC, Barry AL, Beskid G, Cleeland R, Fallat V, Murray PR, Pierson C, Squires E. Collaborative clinical laboratory study of a broth-disk test for determination of bacterial susceptibility to beta-lactams in combination with amdinocillin. J Clin Microbiol. 1987 Jul;25(7):1195-200. Erratum in: J Clin Microbiol 1987 Oct;25(10):2036. PubMed PMID: 3611312; PubMed Central PMCID: PMC269175.
10: Whelton A, Spilman PS, Stout RL, Delgado FA. The influence of renal functional changes on the intrarenal distribution and urinary kinetics of amdinocillin. Ren Fail. 1987;10(2):101-6. PubMed PMID: 3685477.

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